molecular formula C10H14 B1677000 Butylbenzene CAS No. 104-51-8

Butylbenzene

Cat. No. B1677000
CAS RN: 104-51-8
M. Wt: 134.22 g/mol
InChI Key: OCKPCBLVNKHBMX-UHFFFAOYSA-N
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Description

Butylbenzene is a member of the alkylbenzene family, characterized by a benzene ring substituted with a butyl group . It is a clear, colorless liquid at room temperature . It has a characteristic aromatic smell, common for compounds containing a benzene ring .


Synthesis Analysis

The production of butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The synthesis of butylbenzene can also involve a Friedel-Crafts alkylation reaction .


Molecular Structure Analysis

Butylbenzene’s molecular formula is C10H14, indicative of its 10 carbon and 14 hydrogen atoms . There are several different isomers of butylbenzene, each exhibiting unique properties and uses. These isomers are differentiated by the specific location of the butyl group on the benzene ring .


Chemical Reactions Analysis

A chemical kinetic model was constructed for the pyrolysis of butylbenzene. The mechanism was based on free radical reactions . The dominant decomposition reactions of butylbenzene under pyrolysis conditions are benzylic CC bond dissociation reactions .


Physical And Chemical Properties Analysis

Butylbenzene is a clear, colorless liquid at room temperature . Its molecular weight is around 134.22 g/mol . It is a volatile organic compound (VOC), meaning it can evaporate into the atmosphere under normal conditions .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Application Summary

Butylbenzene is predominantly used as a solvent for paints, varnishes, and resins due to its ability to effectively dissolve other substances .

Methods of Application

The use of Butylbenzene as a solvent involves mixing it with the substance to be dissolved until a homogeneous solution is obtained. The exact proportions and conditions would depend on the specific requirements of the application .

Results or Outcomes

The result of using Butylbenzene as a solvent is a smooth, evenly distributed solution of the substance . This allows for easier application and better performance of paints, varnishes, and resins .

Intermediate in the Manufacture of Other Chemicals

Specific Scientific Field

This application is relevant to the field of Chemical Manufacturing .

Application Summary

Butylbenzene is used as an intermediate in the manufacture of other chemicals .

Methods of Application

The exact methods of application would depend on the specific chemical being manufactured. Generally, Butylbenzene would be reacted with other substances under controlled conditions to produce the desired product .

Results or Outcomes

The use of Butylbenzene as an intermediate in chemical manufacturing contributes to the production of a wide range of chemicals. The exact outcomes would depend on the specific manufacturing process .

Acid Catalyzed Cracking of Polystyrene

Specific Scientific Field

This application is relevant to the field of Chemical Reaction Engineering .

Application Summary

Butylbenzene plays a role in the acid-catalyzed cracking of polystyrene . This process is used to break down large molecules into smaller ones, which can be more useful for certain applications .

Methods of Application

The transformation of n-butylbenzene, sec-butylbenzene, iso-butylbenzene, tert-butylbenzene, 4-phenyl-1-butene, n-propylbenzene and n-hexylbenzene over silicaalumina and alumina acid catalysts is involved in this process .

Results or Outcomes

The result of this process is the production of smaller, more useful molecules from larger ones .

Environmental and Health Impact Research

Specific Scientific Field

This application falls under the field of Environmental Science and Public Health .

Application Summary

Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective .

Methods of Application

This involves conducting various experiments and studies to understand the impact of butylbenzene on the environment and human health .

Results or Outcomes

The outcomes of this research can lead to the development of safer alternatives to butylbenzene, as well as more effective regulations for its use .

Production of Butylbenzene

Specific Scientific Field

This application is relevant to the field of Chemical Manufacturing .

Application Summary

The production of butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .

Methods of Application

Alkylation, as a key method in the petrochemical industry, involves the addition of an alkyl group to a molecule, enhancing its complexity .

Results or Outcomes

The result of this process is the production of butylbenzene, a valuable chemical compound that plays a significant role in the chemical industry .

Mass Spectrometry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Application Summary

Butylbenzene is used in mass spectrometry, a technique used to identify and quantify molecules based on their mass-to-charge ratio .

Methods of Application

In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The ions are then detected and their relative abundance is measured .

Results or Outcomes

The use of butylbenzene in mass spectrometry can help in the identification and quantification of molecules, contributing to various fields such as drug discovery, environmental analysis, and forensic science .

Safety And Hazards

Despite its utility, butylbenzene presents certain environmental and health hazards. It is a volatile organic compound (VOC), meaning it can evaporate into the atmosphere under normal conditions, contributing to air pollution and potentially to climate change . Exposure to butylbenzene can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system .

Future Directions

Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective . The global butylbenzene market stands at a value of US$ 12.12 million in 2023. From 2023 to 2033, butylbenzene sales are predicted to rise at a CAGR of 3.8% .

properties

IUPAC Name

butylbenzene
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InChI

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3
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InChI Key

OCKPCBLVNKHBMX-UHFFFAOYSA-N
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Canonical SMILES

CCCCC1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID6022472
Record name Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent., Colorless liquid; [Hawley]
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Boiling Point

183.3 °C
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Flash Point

160 °F (NFPA, 2010), 160 °F (71 °C) (open cup)
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Solubility

Miscible with alcohol, ether, benzene, In water, 11.8 mg/L @ 25 °C
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Density

0.8601 g/cu cm @ 20 °C
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Vapor Density

4.6 (Air=1)
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Vapor Pressure

1.06 [mmHg], 1.06 mm Hg @ 25 °C
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Mechanism of Action

In the present study /the authors have/ examined the effects of hydrocarbons on the formation of reactive oxygen species (ROS) in human neutrophil granulocytes in vitro. We found that hydrocarbons induce ROS formation in a concentration-dependent manner and that the ROS-inducing potency increases with increasing number of carbon atoms in the structure. In general, aromatic hydrocarbons were less potent inducers of ROS than aliphatic and cyclic hydrocarbons. The most potent compound in each group, t-butylcyclohexane, n-decane, and n-butylbenzene, were chosen for mechanistic studies. ROS formation was inhibited by the MEK1/2 inhibitor U0126, the tyrosine kinase inhibitor erbstatin-A, and the phosphatidylinositol-3 kinase inhibitor wortmannin. The involvement of the ERK1/2 pathway was confirmed by Western blot analysis of phosphorylated ERK1/2. The study revealed only small differences in the mechanisms involved for the three compounds. The responses were not affected by Pertussis toxin, indicating that Gi-protein coupled receptors are not involved in neutrophil activation after hydrocarbon exposure. Based on these findings we propose a mechanism involving tyrosine kinases, PI3 kinase, and the ERK1/2 pathway, leading to activation of the NADPH oxidase and production of ROS in neutrophils stimulated by organic solvents.
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Product Name

Butylbenzene

Color/Form

Colorless liquid

CAS RN

104-51-8
Record name N-BUTYLBENZENE
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Melting Point

-87.9 °C
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Synthesis routes and methods I

Procedure details

Normal-butylbenzene is prepared by heating equal molar amounts of 1-chlorobutane and benzene in a molten urea-sulfuric acid component containing 42.6 weight percent urea and 75.4 weight percent sulfuric acid having a urea/sulfuric acid molar ratio of 1.2 at a temperature of 140° F. and a pressure of 100 psig. for a period of 10 minutes. The n-butylbenzene product is recovered by cooling the reaction mixture to solidify the urea-sulfuric acid component melt and extracting the resulting mixture with toluene. The n-butylbenzene product is removed from the toluene solvent by distilling the solvent, and the urea-sulfuric acid component is re-melted and recycled to the process.
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Synthesis routes and methods II

Procedure details

To 2.00 g (13.60 mmole) of m-dichlorobenzene, 0.050 g (0.065 mmoles) of [NitriphosCl]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14.0 mmoles) of 2M nBuMgCl in ether. The mixture was refluxed for 2 hrs. Then, 0.841 g of o-xylene was added as an internal standard and GC analysis on Column A (70° C. (0 min), 16°/min to 220° C.) yielded 68% of 1-chloro, 3-n-butylbenzene and 23% of 1,3-di-n-butylbenzene which was confirmed by GC/MS.
Quantity
2 g
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[NitriphosCl]PF6
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0.05 g
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20 mL
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Synthesis routes and methods III

Procedure details

When benzene is alkylated with butenes, e.g., n-butene, to produce butylbenzene, e.g., sec-butylbenzene, the reaction may also take place under liquid phase conditions including a temperature of up to about 250° C., preferably up to about 150° C., e.g., from about 10° C. to about 125° C.; a pressure of about 25000 kPa-a or less, e.g., from about 100 to about 3000 kPa-a; a weight hourly space velocity (WHSV) based on butenes alkylating agent of from about 0.1 hr−1 to about 250 hr−1, preferably from about 1 hr−1 to about 50 hr−1; and a ratio of benzene to butenes in the alkylation reactor of from about 0.5:1 to about 30:1 molar, more preferably from about 1:1 to about 10:1 molar.
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butenes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butylbenzene
Reactant of Route 2
Butylbenzene
Reactant of Route 3
Reactant of Route 3
Butylbenzene
Reactant of Route 4
Reactant of Route 4
Butylbenzene
Reactant of Route 5
Reactant of Route 5
Butylbenzene
Reactant of Route 6
Butylbenzene

Citations

For This Compound
34,000
Citations
AW Burgstahler, PL Chien… - Journal of the American …, 1964 - ACS Publications
Various chemical and photochemical reactions of the highly hindered hydrocarbon-di-Z-butylbenzene (I) have been investigated. Depending on the reagents used, nitration of Igave …
Number of citations: 77 pubs.acs.org
PD Bartlett, M Roha, RM Stiles - Journal of the American Chemical …, 1954 - ACS Publications
The reaction of Z-butyl chloride and aluminum chloride with^-di-Z-butylbenzene yields m-di-Z-butylbenzene and hydro-carbons melting at 72.5-73 and 209-210. The product of mp 72.5-…
Number of citations: 126 pubs.acs.org
B Husson, R Bounaceur, K Tanaka, M Ferrari… - Combustion and …, 2012 - Elsevier
New experimental results for the oxidation of n-butylbenzene, a component of diesel fuel, have been obtained using three different devices. A rapid compression machine has been …
Number of citations: 66 www.sciencedirect.com
D Roell, A Baniahmad - Molecular and cellular endocrinology, 2011 - Elsevier
Extracts from the plant Pygeum africanum are widely used in the therapy of benign prostate hyperplasia (BPH) and in combinational therapy for prostate cancer, the second leading …
Number of citations: 69 www.sciencedirect.com
LM González, JL Bueno, I Medina - The Journal of Supercritical Fluids, 2002 - Elsevier
The molecular diffusion coefficients of 2-nitroanisole, 1,2-dichlorobenzene and tert-butylbenzene in supercritical carbon dioxide and carbon dioxide containing modifiers were …
Number of citations: 49 www.sciencedirect.com
D Belisario-Lara, AM Mebel… - The Journal of Physical …, 2018 - ACS Publications
… dissociation of n-butylbenzene produces mostly benzyl (C 7 H … The primary decomposition of s-butylbenzene is predicted to … t-Butylbenzene decomposes nearly exclusively to 2-phenyl-…
Number of citations: 20 pubs.acs.org
H Nakamura, D Darcy, M Mehl, CJ Tobin… - Combustion and …, 2014 - Elsevier
… n-butylbenzene. Using this correlation, we were able to verify that no n-butylbenzene condensation occurred in our RCM experiments and the n-butylbenzene concentration measured …
Number of citations: 158 www.sciencedirect.com
A Roubaud, O Lemaire, R Minetti, LR Sochet - Combustion and flame, 2000 - Elsevier
… The total delay-times with n-butylbenzene and o-ethyltoluene show a slightly negative … -butylbenzene than for o-methyl- and o-ethyltoluenes. At this stage, it is clear that n-butylbenzene …
Number of citations: 136 www.sciencedirect.com
AM El Masry, JN Smith, RT Williams - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… Metaboli,m of n-butylbenzene.The main metabolites of this compound appear to be phenyl… a metabolite of butylbenzene. Theroutes of degradation of the side chain of butylbenzene are …
Number of citations: 118 www.ncbi.nlm.nih.gov
D Darcy, CJ Tobin, K Yasunaga, JM Simmie… - Combustion and …, 2012 - Elsevier
… 5 C 4 H 8 -D in the case of butylbenzene have been modified based on estimates in this study … of propylbenzene and an ethyl radical for butylbenzene. The latest version of this updated …
Number of citations: 97 www.sciencedirect.com

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